molecular formula C16H15N3O5S B2883269 methyl 4-methoxy-3-(N-(pyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)benzoate CAS No. 1902992-00-0

methyl 4-methoxy-3-(N-(pyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)benzoate

Cat. No.: B2883269
CAS No.: 1902992-00-0
M. Wt: 361.37
InChI Key: HOBGYIDBWIPRPU-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-3-(N-(pyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)benzoate is a useful research compound. Its molecular formula is C16H15N3O5S and its molecular weight is 361.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Scaffold Utilization

The synthesis of complex chemical structures often involves creating scaffolds that serve as a foundation for further chemical modifications. For example, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates provides a useful scaffold for generating highly functionalized derivatives, which is relevant for creating diverse chemical libraries for drug discovery (Ruano, Fajardo, & Martín, 2005).

Electrochemical Properties

Exploring the electrochemical properties of compounds can reveal their potential in various applications, such as materials science or sensor development. The polarographic study of related compounds can help understand the electrochemical behavior of "methyl 4-methoxy-3-(N-(pyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)benzoate" in different environments (Seth, Bannerjee, & Sharma, 1981).

Quantum Studies and NLO Properties

Quantum studies and the evaluation of non-linear optical (NLO) properties are critical for compounds used in photonic and electronic applications. Such research provides insights into the electronic structure and potential utility in optical devices (Halim & Ibrahim, 2022).

Heterocyclic Synthesis

The synthesis of heterocyclic compounds is a fundamental aspect of medicinal chemistry, offering the potential for drug development. Techniques and methodologies derived from related research could be applied to synthesize and explore the biological activities of "this compound" and its derivatives (Selič, Grdadolnik, & Stanovnik, 1997).

Biotransformation and Metabolic Studies

Understanding the biotransformation of chemical compounds can provide valuable information for drug development, including insights into metabolism, toxicity, and potential drug interactions. Studies on the microbial metabolism of related compounds could guide research on "this compound" (Hsu et al., 2007).

Properties

IUPAC Name

methyl 4-methoxy-3-(pyrazolo[1,5-a]pyridin-5-ylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5S/c1-23-14-4-3-11(16(20)24-2)9-15(14)25(21,22)18-12-6-8-19-13(10-12)5-7-17-19/h3-10,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBGYIDBWIPRPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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